ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the adamantane moiety in the structure adds to its stability and lipophilicity, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclocondensation reactions involving 5-aminopyrazoles and β-dicarbonyl compounds . The adamantane-1-amido group is then introduced through an amide coupling reaction, using reagents such as adamantane-1-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the amide coupling reaction. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: NBS or NCS in the presence of a suitable solvent like dichloromethane.
Major Products
Oxidation: Oxidized pyrazolo[1,5-a]pyridine derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Halogenated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to cross cell membranes, while the pyrazolo[1,5-a]pyridine core interacts with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate: Similar core structure but lacks the adamantane moiety.
Pyrazolo[1,5-a]pyrimidines: Another class of compounds with a similar fused ring system but different functional groups.
Uniqueness
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the adamantane moiety, which enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific research applications .
Biological Activity
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and literature sources.
EAPPC has the molecular formula C21H25N3O3 and a molecular weight of 367.4 g/mol. The compound features an adamantane moiety linked to a pyrazolo[1,5-a]pyridine structure, which is known for its diverse pharmacological activities. The synthesis of EAPPC involves multi-step reactions, including coupling reactions and purification processes to yield a stable product suitable for biological testing .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including EAPPC. In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range. For instance, derivatives similar to EAPPC have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising role for EAPPC in antimicrobial therapy .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
EAPPC | TBD | Staphylococcus aureus |
4a | 0.22 | E. coli |
5a | 0.25 | Staphylococcus epidermidis |
The biological activity of EAPPC may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of various kinases and enzymes involved in tumor growth and inflammation.
- Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis and death .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study on pyrazole derivatives demonstrated that compounds with structural similarities to EAPPC had significant antimicrobial activity against resistant strains of bacteria. The most active derivative showed an MIC of 0.22 μg/mL against E. coli .
- Antitumor Screening : In a series of assays evaluating cytotoxicity against various cancer cell lines, compounds similar to EAPPC exhibited IC50 values below 10 μM, indicating strong potential as anticancer agents .
- Inflammatory Response Modulation : Research has indicated that pyrazole derivatives can modulate inflammatory pathways by inhibiting nitric oxide production and other pro-inflammatory cytokines .
Safety and Toxicity
While the biological activities of EAPPC are promising, safety assessments remain crucial. Current data suggest that many pyrazole derivatives possess low toxicity profiles in preliminary studies; however, comprehensive toxicological evaluations are necessary before considering clinical applications .
Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYPNMFZNFPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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